![molecular formula C17H23N3 B14482911 5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] CAS No. 63953-55-9](/img/structure/B14482911.png)
5-(Piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a piperidine ring fused to a benzimidazole moiety, which is further connected to a cyclohexane ring. The spiro linkage imparts significant rigidity and three-dimensionality to the molecule, making it an interesting subject for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] typically involves multi-step organic reactions. One common method includes the cyclization of a suitable benzimidazole precursor with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts such as rhodium complexes and reagents like pinacol borane to achieve high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining stringent quality control.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or benzimidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to fully saturated spirocyclic compounds.
Applications De Recherche Scientifique
5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as an anticancer or antimicrobial agent.
Industry: Utilized in the development of new materials with unique structural properties.
Mécanisme D'action
The mechanism of action of 5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiropiperidines: Compounds with a similar spirocyclic structure but different substituents.
Benzimidazole Derivatives: Compounds that share the benzimidazole core but lack the spiro linkage.
Piperidine Derivatives: Compounds with a piperidine ring but different structural frameworks.
Uniqueness
5-(Piperidin-1-yl)spiro[benzimidazole-2,1’-cyclohexane] is unique due to its spirocyclic structure, which imparts distinct three-dimensionality and rigidity. This structural feature can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
63953-55-9 |
|---|---|
Formule moléculaire |
C17H23N3 |
Poids moléculaire |
269.4 g/mol |
Nom IUPAC |
5-piperidin-1-ylspiro[benzimidazole-2,1'-cyclohexane] |
InChI |
InChI=1S/C17H23N3/c1-3-9-17(10-4-1)18-15-8-7-14(13-16(15)19-17)20-11-5-2-6-12-20/h7-8,13H,1-6,9-12H2 |
Clé InChI |
JWJSNDATZXLLPN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)N=C3C=CC(=CC3=N2)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


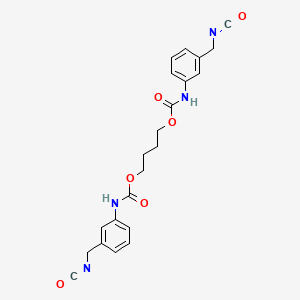

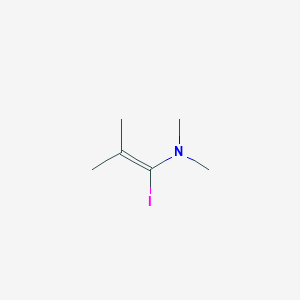
![N-{[Bis(hydroxymethyl)phosphoryl]methyl}thiourea](/img/structure/B14482842.png)
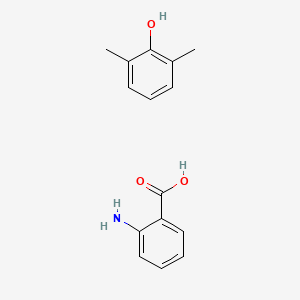

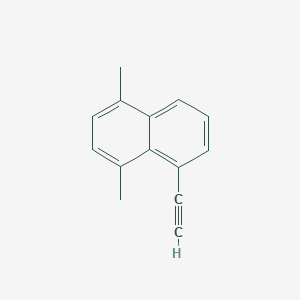
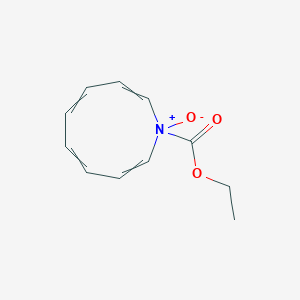

![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
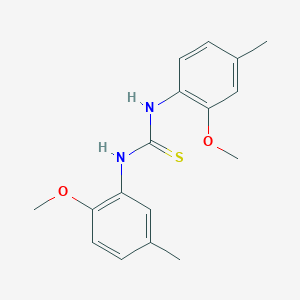
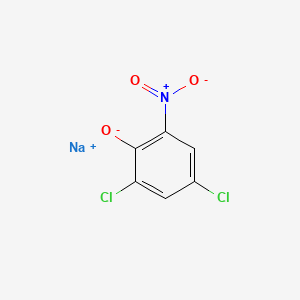
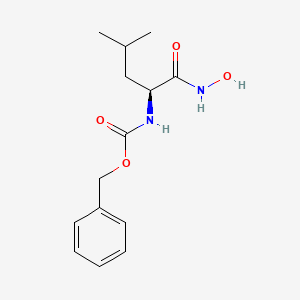
![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
